

[Des-Tyr1]-Met-Enkephalin: A Technical Overview of its Molecular Structure and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

Cat. No.: B15573783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Des-Tyr1]-Met-Enkephalin, a synthetic tetrapeptide, is a derivative of the endogenous opioid peptide Met-Enkephalin. Its structure, which lacks the N-terminal tyrosine residue found in its parent compound, significantly influences its biological activity and receptor binding profile. This technical guide provides a comprehensive overview of the molecular structure, formula, and relevant biological pathways associated with **[Des-Tyr1]-Met-Enkephalin**. The information presented herein is intended to support research and development efforts in the fields of pharmacology, neuroscience, and drug discovery.

Molecular Structure and Formula

[Des-Tyr1]-Met-Enkephalin is a tetrapeptide with the amino acid sequence Glycyl-Glycyl-Phenylalanyl-Methionine. The absence of the N-terminal tyrosine residue distinguishes it from Met-Enkephalin and is a critical determinant of its pharmacological properties.

Quantitative Molecular Data

Property	Value	Reference
Molecular Formula	C18H26N4O5S	[1]
Molecular Weight	410.5 g/mol	[2]
Amino Acid Sequence	Gly-Gly-Phe-Met	[2]
Synonyms	GGFM, H-Gly-Gly-Phe-Met-OH	[3]
CAS Number	61370-88-5	[2]

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of peptides like **[Des-Tyr1]-Met-Enkephalin** is crucial for understanding their interaction with biological targets. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. While specific experimental data for this particular tetrapeptide is not extensively available in public literature, a general methodology for each technique is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their conformational dynamics.

Objective: To determine the three-dimensional structure and conformational flexibility of **[Des-Tyr1]-Met-Enkephalin** in a solution that mimics a physiological environment.

Methodology:

- Sample Preparation:
 - Synthesize and purify **[Des-Tyr1]-Met-Enkephalin** to >95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry.
 - Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

- Add a known concentration of a reference compound, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.
- NMR Data Acquisition:
 - Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
 - 1D ^1H NMR: To assess the overall sample quality and spectral dispersion.
 - 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues (Gly, Phe, Met).
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatial proximities between protons that are close in space ($< 5 \text{ \AA}$), which provides crucial distance restraints for structure calculation. Mixing times for NOESY experiments should be varied (e.g., 100-300 ms) to account for different correlation times.
 - 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same residue.
 - Experiments should be conducted at a controlled temperature (e.g., 298 K) to ensure stability.
- Data Processing and Structure Calculation:
 - Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
 - Assign the proton resonances to specific amino acids in the sequence using the TOCSY and NOESY data.
 - Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.
 - Use molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures that are consistent with the experimental restraints.
 - The final ensemble of structures is then validated using geometric and energetic criteria.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the peptide's conformation in the solid state.

Objective: To determine the precise three-dimensional atomic coordinates of **[Des-Tyr1]-Met-Enkephalin** in a crystalline form.

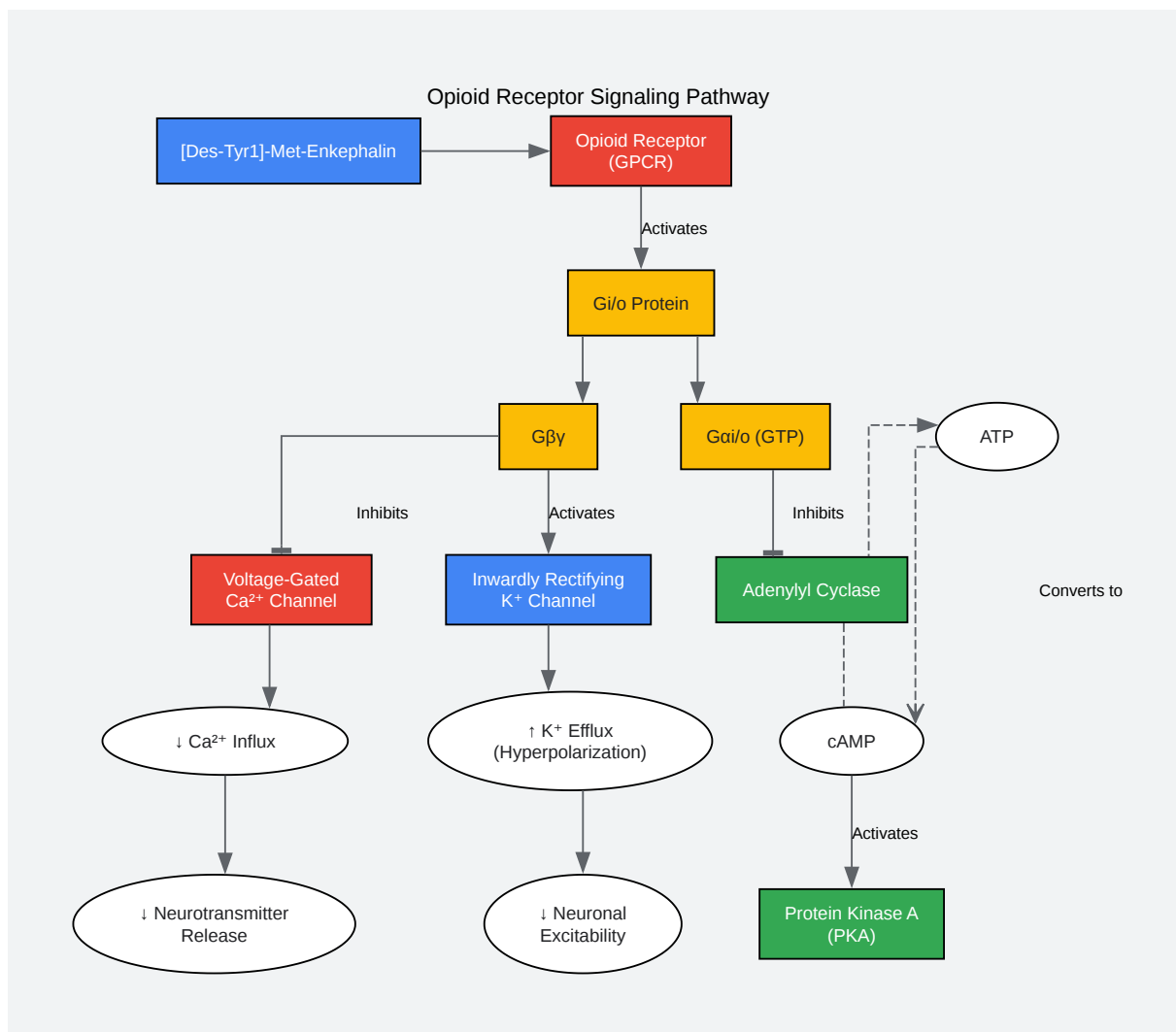
Methodology:

- Crystallization:
 - Dissolve the highly purified peptide in a suitable buffer.
 - Screen a wide range of crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. Variables to be screened include precipitant type and concentration (e.g., polyethylene glycols, salts), pH, temperature, and the presence of additives.
 - Optimize the conditions that yield single, well-diffracting crystals of sufficient size (typically > 50 μm).
- Data Collection:
 - Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.
 - Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, to generate a diffraction pattern.
 - Collect a complete dataset by rotating the crystal and recording the diffraction images at various orientations.
- Structure Determination and Refinement:
 - Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the reflections.

- Solve the phase problem using methods such as direct methods or molecular replacement (if a suitable search model is available).
- Build an initial atomic model of the peptide into the resulting electron density map.
- Refine the model against the experimental data using computational software (e.g., PHENIX, REFMAC), which involves iterative cycles of adjusting atomic coordinates, temperature factors, and other parameters to improve the agreement between the calculated and observed diffraction data.
- Validate the final structure for geometric correctness and agreement with the experimental data.

Signaling Pathway

As a derivative of Met-Enkephalin, **[Des-Tyr1]-Met-Enkephalin** is expected to interact with the opioid receptor system, albeit with a different affinity and selectivity profile compared to its parent compound. The canonical signaling pathway for opioid receptors, which are G-protein coupled receptors (GPCRs), involves the inhibition of adenylyl cyclase and modulation of ion channel activity.



[Click to download full resolution via product page](#)

Caption: Opioid Receptor Signaling Pathway for **[Des-Tyr1]-Met-Enkephalin**.

Conclusion

[Des-Tyr1]-Met-Enkephalin presents an interesting molecular scaffold for the development of novel therapeutics targeting the opioid system. A thorough understanding of its three-dimensional structure and conformational dynamics, obtained through detailed experimental studies as outlined, is paramount for structure-based drug design and the elucidation of its precise mechanism of action. The provided overview of its molecular properties and associated signaling pathways serves as a foundational resource for researchers in this domain. Further investigation into its specific receptor binding kinetics and functional activity is warranted to fully characterize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [Des-Tyr1]-Met-Enkephalin - Elabscience® [elabscience.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [[Des-Tyr1]-Met-Enkephalin: A Technical Overview of its Molecular Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573783#des-tyr1-met-enkephalin-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com